Home > Products > Screening Compounds P113518 > 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride - 83674-77-5

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Catalog Number: EVT-3180363
CAS Number: 83674-77-5
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-CH3-MPTP is a structural analog of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . It is classified as a neurotoxin due to its ability to induce selective damage to specific neuronal populations in the brain, making it a valuable tool in neuroscience research, particularly in modeling Parkinson's disease.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Compound Description: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that induces Parkinsonian-like symptoms in humans and animals. [ [] ] It is metabolized in the brain to 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons and inhibits mitochondrial function, ultimately leading to cell death. [ [] ] MPTP is widely used in research to create animal models of Parkinson's disease and to investigate the mechanisms underlying dopaminergic neurodegeneration.

Relevance: MPTP serves as the foundational structure for many related compounds, including 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. Both compounds share a 1,2,3,6-tetrahydropyridine ring with a phenyl substituent at the 4-position. [ [] ] The crucial difference lies in the additional methyl group on the phenyl ring of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride at the 2' position. This seemingly minor modification significantly influences the compound's potency and metabolism, making it valuable for studying specific aspects of Parkinsonian neurodegeneration.

1-Methyl-4-(2'-methylphenyl)pyridinium (2'-CH3-MPP+)

Compound Description: 1-Methyl-4-(2'-methylphenyl)pyridinium (2'-CH3-MPP+) is the primary oxidation product of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, similar to MPP+ being the active metabolite of MPTP. [ [] ] This pyridinium metabolite is a potent inhibitor of mitochondrial respiration, particularly targeting Complex I of the electron transport chain. [ [] ] 2'-CH3-MPP+ exhibits high affinity for the dopamine transporter, leading to its accumulation within dopaminergic neurons and ultimately contributing to their selective destruction. [ [] ]

1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine (2'-NH2-MPTP)

Compound Description: This MPTP analog, 1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine (2'-NH2-MPTP), showcases a distinct neurotoxic profile compared to MPTP and 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride. [ [, , ] ] It primarily targets serotonergic and noradrenergic neurons, leading to significant depletion of serotonin and norepinephrine in the brain, while leaving striatal dopamine levels unaffected in rats. [ [, , , ] ] This selectivity makes it a valuable tool for studying these specific neurotransmitter systems and their associated disorders.

1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (2'Et-MPTP)

Compound Description: Similar to 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (2'Et-MPTP) represents another structural analog of MPTP. [ [, ] ] It is metabolized by monoamine oxidase (MAO) to its active pyridinium form, 1-methyl-4-(2'-ethylphenyl)pyridinium (2'Et-MPP+), which inhibits Complex I of the mitochondrial electron transport chain. [ [] ] Studies using the PC12 cell line demonstrated that 2'Et-MPTP exhibited higher toxicity compared to MPTP, potentially due to its more efficient conversion to its pyridinium metabolite. [ [] ] Interestingly, the toxicity of 2'Et-MPTP was found to be sensitive to the cell's metabolic state, with glucose deprivation exacerbating its effects. [ [] ]

1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine (2-MTTP)

Compound Description: This MPTP analog, 1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine (2-MTTP), replaces the phenyl ring with a thiophene ring. [ [] ] Like MPTP, 2-MTTP acts as a potent, competitive inhibitor of MAO-A and a weak, noncompetitive inhibitor of MAO-B. [ [] ] In vivo studies revealed that 2-MTTP caused persistent depletion of dopamine and its metabolites in the striatum of mice, although it was less potent than MPTP. [ [] ] Notably, 2-MTTP's effects on dopamine were preventable by pretreating with deprenyl, a selective MAO-B inhibitor. [ [] ]

Overview

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 1-Methyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, is a chemical compound with significant relevance in pharmacological research. It is primarily studied for its neurotoxic properties and its role in modeling Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra.

Source

This compound is categorized under the Chemical Abstracts Service registry with the number 127382-79-0. The molecular formula is C13H18ClN, and it has a molecular weight of 223.74 g/mol . It is available from various chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology.

Classification

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is classified as a dopaminergic neurotoxin. Its mechanism of action involves mitochondrial toxicity leading to oxidative stress and neuronal death, specifically targeting dopaminergic neurons .

Synthesis Analysis

Methods

The synthesis of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride generally involves multi-step organic reactions. The key synthetic route typically includes the following steps:

  1. Formation of Tetrahydropyridine Ring: The initial step usually involves the cyclization of appropriate precursors to form the tetrahydropyridine structure.
  2. Methylation: Methylation of the nitrogen atom in the tetrahydropyridine ring can be achieved using methyl iodide or other methylating agents.
  3. Hydrochloride Salt Formation: The final step often involves the formation of the hydrochloride salt by reacting the base form with hydrochloric acid.

Technical details regarding specific reagents and conditions vary based on the laboratory protocols being followed.

Molecular Structure Analysis

Structure

The molecular structure of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride features a tetrahydropyridine ring substituted with a 2-methylphenyl group. The structural formula can be represented as follows:

C13H18ClN\text{C}_{13}\text{H}_{18}\text{ClN}

Data

  • Molecular Weight: 223.74 g/mol
  • CAS Number: 127382-79-0
  • Solubility: Soluble in water .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is its conversion to 1-methyl-4-phenylpyridinium (MPP+), which occurs within neuronal cells. This transformation is crucial for its neurotoxic effects:

MPTPneuronal metabolismMPP+\text{MPTP}\xrightarrow{\text{neuronal metabolism}}\text{MPP}^+

This reaction leads to inhibition of mitochondrial complex I activity, resulting in increased oxidative stress and subsequent neuronal cell death .

Mechanism of Action

Process

The mechanism by which 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves several steps:

  1. Uptake by Neurons: The compound is taken up by dopaminergic neurons.
  2. Conversion to MPP+: Inside these cells, it is metabolized into MPP+, which is the active neurotoxin.
  3. Inhibition of Mitochondrial Complex I: MPP+ inhibits complex I of the electron transport chain in mitochondria.
  4. Induction of Oxidative Stress: This inhibition leads to decreased ATP production and increased production of reactive oxygen species (ROS), ultimately resulting in cell death.

The resultant damage mimics Parkinson's disease pathology by causing selective degeneration of dopaminergic neurons .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Soluble in water
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but must be handled with care due to its neurotoxic nature.
  • Hazard Codes: Classified as hazardous (T) with risk statements indicating potential for serious health effects upon exposure .
Applications

Scientific Uses

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is primarily utilized in scientific research related to neurodegenerative diseases such as Parkinson's disease. Its applications include:

  • Modeling Parkinson's Disease: Used to create animal models that mimic Parkinsonian symptoms for research purposes.
  • Studying Neurotoxicity: Investigated for understanding mechanisms of neuronal death and oxidative stress.
  • Drug Development: Assists in screening potential therapeutic agents aimed at protecting dopaminergic neurons from neurotoxicity.

This compound plays a crucial role in advancing our understanding of neurodegenerative disorders and developing therapeutic strategies against them .

Introduction to 2′-Methyl-MPTP as a Neurotoxicological Research Tool

Structural Analogy to MPTP and Historical Context in Parkinson’s Disease Research

2′-Methyl-MPTP (1-methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride) is a structural analog of the prototypical dopaminergic neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Both compounds share a core tetrahydropyridine ring substituted at the 1- and 4-positions with methyl and aryl groups, respectively. The critical distinction lies in the ortho-methyl substitution on 2′-methyl-MPTP's phenyl ring, which introduces steric and electronic modifications influencing its biological activity. This structural alteration was designed to probe structure-activity relationships (SAR) among MPTP-derived neurotoxins, particularly regarding their specificity for disrupting dopaminergic pathways [1] [10].

Table 1: Structural Comparison of MPTP and 2′-Methyl-MPTP

FeatureMPTP2′-Methyl-MPTP
Core Structure1,2,3,6-Tetrahydropyridine1,2,3,6-Tetrahydropyridine
1-Position SubstituentMethylMethyl
4-Position SubstituentPhenyl2-Methylphenyl
Aryl Ring ModificationsNoneOrtho-methyl group
Molecular FormulaC₁₂H₁₅NC₁₃H₁₇N·HCl (hydrochloride salt)
Bioactivation TargetMAO-B → MPP⁺MAO-B → 2′-methyl-MPP⁺

Historically, MPTP gained prominence in the 1980s when intravenous injection of illicitly synthesized MPPP (a synthetic opioid) contaminated with MPTP induced acute, irreversible parkinsonism in humans. This accidental exposure revealed MPTP's selective toxicity toward substantia nigra pars compacta dopaminergic neurons, establishing it as a gold standard for modeling Parkinson's disease (PD) in animals [1] [2]. The discovery catalyzed efforts to synthesize and evaluate MPTP analogs like 2′-methyl-MPTP, aiming to refine experimental models of dopaminergic neurodegeneration. Unlike MPTP, however, 2′-methyl-MPTP was developed intentionally for research rather than discovered through toxicological incidents [3].

Significance as a Selective Dopaminergic Neurotoxin

2′-Methyl-MPTP demonstrates species-dependent neurotoxicity with profound implications for PD research. In the common marmoset (Callithrix jacchus), administration of cumulative doses (11.0–11.6 mg/kg intraperitoneally) induced only mild, transient motor deficits. Neurochemical analysis revealed modest reductions in striatal dopamine (DA) and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), but no significant loss of homovanillic acid (HVA) or tyrosine hydroxylase-positive neurons in the substantia nigra. Histological examination confirmed an absence of nigral degeneration, contrasting sharply with the severe and persistent dopaminergic lesions caused by MPTP in the same species [3].

Table 2: Neurochemical Effects of 2′-Methyl-MPTP vs. MPTP in Marmosets

Parameter2′-Methyl-MPTPMPTP
Motor DeficitsMild, transientSevere, persistent
Striatal DA ReductionModerate (≤30%)Severe (≥80%)
DOPAC ReductionModerateSevere
HVA ReductionNon-significantSevere
[³H]DA UptakeSlight decrease in putamenMarked decrease
Nigral Cell LossAbsentSevere

Conversely, murine studies indicate that 2′-methyl-MPTP exhibits greater neurotoxicity than MPTP in mice. This inversion of species sensitivity highlights the compound's utility for investigating mechanisms of selective neuronal vulnerability. The ortho-methyl group in 2′-methyl-MPTP is postulated to alter interactions with metabolic enzymes like monoamine oxidase B (MAO-B) and membrane transporters such as the dopamine transporter (DAT). MPTP requires MAO-B-mediated oxidation to MPP⁺ for neurotoxicity, followed by DAT-dependent uptake into dopaminergic neurons. The steric bulk of the ortho-methyl group potentially impedes these processes in primates but may enhance them in rodents due to species-specific differences in protein binding pockets [3] [6].

Research Applications and Key Knowledge Gaps

2′-Methyl-MPTP serves three primary research functions:

  • Probing Species-Specific Neurotoxic Mechanisms: The compound is a critical tool for dissecting how minor structural changes influence interactions with metabolic pathways (e.g., MAO-B kinetics), cellular uptake (DAT affinity), and intracellular targeting (mitochondrial complex I inhibition). Its divergent effects in marmosets versus mice help isolate factors governing selective vulnerability in dopaminergic pathways [3] [7].
  • Modeling Partial Dopaminergic Dysfunction: Unlike MPTP, which induces near-complete nigrostriatal lesions, 2′-methyl-MPTP generates moderate neurotransmitter depletion without cell death. This permits studies of synaptic dysfunction and compensatory mechanisms in early PD stages—processes obscured in severe lesion models [3] [4].
  • Neuroprotective Screening: The attenuated toxicity profile enables testing of compounds aiming to augment endogenous compensation (e.g., tyrosine hydroxylase upregulation or GDNF-mediated resilience) without overwhelming confounds from massive neurodegeneration [4] [9].

Key unresolved questions include:

  • Metabolic Fate: Precise characterization of 2′-methyl-MPP⁺ formation kinetics by MAO-B and its comparative inhibition of mitochondrial complex I versus MPP⁺.
  • Blood-Brain Barrier Dynamics: How the ortho-methyl group influences BBB permeability relative to MPTP.
  • Glial Interactions: The role of neuroinflammation in 2′-methyl-MPTP's effects, given MPTP triggers microgliosis and astrocyte activation via mitochondrial dysfunction [8] [9].
  • Long-Term Synuclein Pathology: Whether chronic low-level toxicity from 2′-methyl-MPTP promotes α-synuclein aggregation, a hallmark of PD not consistently observed in acute MPTP models [9].

Table 3: Key Knowledge Gaps in 2′-Methyl-MPTP Research

Research GapExperimental ApproachSignificance for PD
MAO-B metabolism kineticsEnzyme kinetics with purified MAO-BPredicts neurotoxic potential across species
DAT binding affinityRadioligand competition assaysExplains selective neuronal uptake
Mitochondrial inhibition potencyOxygen consumption in isolated mitochondriaClarifies energy failure mechanisms
α-Synuclein aggregationImmunohistochemistry in chronic modelsLinks toxin exposure to PD pathology
Glial activation profileCytokine measurements; GFAP/Iba1 stainingReveals neuroinflammatory contributions

Properties

CAS Number

83674-77-5

Product Name

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

IUPAC Name

4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C12H15N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H

InChI Key

BTBHPEPDBJEDRI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CCNCC2.Cl

Canonical SMILES

CC1=CC=CC=C1C2=CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.